5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate
Description
5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is a bifunctional pyrrole-based compound featuring two distinct azide-containing alkyl chains: a 5-azidopentyl group at the ester position and a 6-azidohexyl substituent at the pyrrole ring’s 4-position. The azide groups (-N₃) confer unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation, polymer synthesis, or materials science applications. Its structure combines the planar aromaticity of the pyrrole core with flexible aliphatic azide chains, enabling both covalent crosslinking and spatial adaptability .
Properties
CAS No. |
918625-15-7 |
|---|---|
Molecular Formula |
C16H25N7O2 |
Molecular Weight |
347.42 g/mol |
IUPAC Name |
5-azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H25N7O2/c17-22-20-9-5-2-1-4-8-14-12-15(19-13-14)16(24)25-11-7-3-6-10-21-23-18/h12-13,19H,1-11H2 |
InChI Key |
NALALVMGBPZXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1CCCCCCN=[N+]=[N-])C(=O)OCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is highly efficient and produces high yields of the desired product. The reaction conditions often involve the use of copper(I) catalysts and can be performed in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The azide groups participate in cycloaddition reactions, particularly the CuAAC reaction, forming triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used in reduction reactions.
Nucleophiles: Used in substitution reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions
Scientific Research Applications
5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Employed in the development of new materials with unique properties, such as polymers and hydrogels.
Mechanism of Action
The mechanism of action of 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate primarily involves its reactivity with other molecules. The azide groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create complex molecular architectures. The pyrrole core can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The following table summarizes key structural differences between the target compound and similar pyrrole carboxylates from recent literature:
Key Observations :
- Azide vs. Non-azide Functionality: The target compound’s azide groups distinguish it from analogs optimized for pharmaceutical use (e.g., trifluoromethyl, fluorophenyl substituents in 246 and 243), which enhance metabolic stability and lipophilicity .
- Electronic Effects : Trifluoromethyl and fluorine substituents in analogs 246 and 243 are electron-withdrawing, polarizing the pyrrole ring for electrophilic interactions. Azides, while moderately electron-withdrawing, prioritize reactivity over electronic modulation .
Biological Activity
5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate typically involves the use of azide chemistry, which is a powerful method for constructing complex molecules. The azide functional group allows for further functionalization through click chemistry, enhancing the compound's versatility in biological applications.
Biological Activity
The biological activity of this compound is primarily characterized by its interaction with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate have demonstrated efficacy against drug-resistant strains of bacteria, including Mycobacterium tuberculosis. Table 1 summarizes the minimum inhibitory concentrations (MIC) found for related pyrrole compounds:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Pyrrole-2-carboxamide | <0.016 | M. tuberculosis |
| 5-Azidopentyl derivative | <0.05 | Staphylococcus aureus |
| Other pyrrole derivatives | <0.1 | Escherichia coli |
These results suggest that modifications to the pyrrole structure can enhance antimicrobial potency.
Cytotoxicity
While assessing the therapeutic potential of 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate, cytotoxicity is a critical parameter. Compounds derived from pyrrole have shown low cytotoxicity profiles, making them suitable candidates for further development as therapeutic agents. For example, in a study evaluating the cytotoxic effects of various pyrrole derivatives, it was found that most exhibited IC50 values greater than 64 μg/mL against human cell lines, indicating a favorable safety margin for potential drug development .
Structure-Activity Relationships (SAR)
The SAR analysis of pyrrole derivatives highlights the importance of specific substituents on the pyrrole ring and carboxylate moiety. Research indicates that larger substituents tend to improve antimicrobial activity while maintaining low toxicity levels. For instance:
- Substituent Effects : The introduction of bulky groups at specific positions on the pyrrole ring has been shown to enhance binding affinity to bacterial targets.
- Electronic Properties : Electron-withdrawing groups significantly influence the activity; compounds with halogen substituents often exhibit improved potency against resistant strains.
Case Studies
Several case studies highlight the therapeutic potential of compounds related to 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate:
- Study on Drug Resistance : A study investigated the efficacy of a series of pyrrole derivatives against drug-resistant M. tuberculosis. The results showed that certain derivatives not only inhibited bacterial growth but also disrupted mycolic acid biosynthesis, a crucial component of the bacterial cell wall .
- In Vivo Efficacy : Another study evaluated the in vivo efficacy of a closely related compound in animal models infected with resistant bacterial strains. The compound demonstrated significant reductions in bacterial load compared to controls, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
